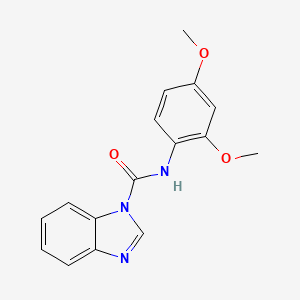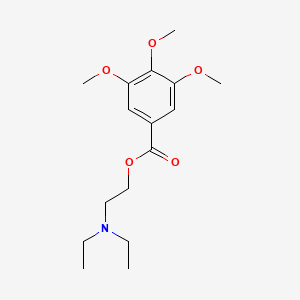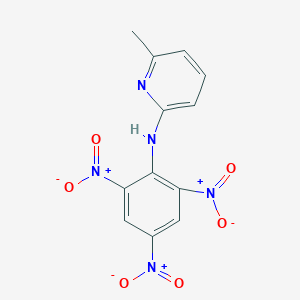
1-(N-(2,4-Dimethoxyphenyl)carbamoyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(N-(2,4-Dimethoxyphenyl)carbamoyl)benzimidazole is a chemical compound with the molecular formula C16H15N3O3 and a molecular weight of 297.316 g/mol . This compound is part of the benzimidazole family, which is known for its diverse pharmacological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of 1-(N-(2,4-Dimethoxyphenyl)carbamoyl)benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One efficient method reported involves the use of HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) as a coupling agent, promoting the conversion of carboxylic acids into benzimidazoles under mild conditions . This method provides high yields and is suitable for the preparation of various benzimidazole derivatives.
Chemical Reactions Analysis
1-(N-(2,4-Dimethoxyphenyl)carbamoyl)benzimidazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
1-(N-(2,4-Dimethoxyphenyl)carbamoyl)benzimidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Benzimidazole derivatives are known for their therapeutic applications, and this compound is investigated for its potential use in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(N-(2,4-Dimethoxyphenyl)carbamoyl)benzimidazole involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This action can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other cellular targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
1-(N-(2,4-Dimethoxyphenyl)carbamoyl)benzimidazole can be compared with other similar compounds, such as:
1-(N-(5-Chloro-2,4-Dimethoxyphenyl)carbamoyl)benzimidazole: This compound has a similar structure but includes a chlorine atom, which may alter its chemical and biological properties.
1-(N-(2,4-Dimethoxyphenyl)carbamoyl)-6-nitrobenzimidazole:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacological profile and suitability for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure allows it to participate in various reactions and interact with multiple biological targets, making it a valuable tool in the development of new materials and therapeutic agents.
Properties
CAS No. |
198135-30-7 |
|---|---|
Molecular Formula |
C16H15N3O3 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)benzimidazole-1-carboxamide |
InChI |
InChI=1S/C16H15N3O3/c1-21-11-7-8-13(15(9-11)22-2)18-16(20)19-10-17-12-5-3-4-6-14(12)19/h3-10H,1-2H3,(H,18,20) |
InChI Key |
OQXGMNWJSWJXDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2C=NC3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate](/img/structure/B11956074.png)
